molecular formula C15H20N2O3 B7121069 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide

Cat. No.: B7121069
M. Wt: 276.33 g/mol
InChI Key: DAOLFPYFLFFBSW-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-6-12-11(7-8-19-12)14(18)16-15(4,5)13-9(2)17-20-10(13)3/h7-8H,6H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOLFPYFLFFBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CO1)C(=O)NC(C)(C)C2=C(ON=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation but typically involve mild to moderate temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and substituted oxazole compounds .

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity . Additionally, the furan ring and carboxamide group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives such as:

Uniqueness

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide is unique due to its combination of an oxazole ring, a furan ring, and a carboxamide group, which confer distinct chemical properties and biological activities. This structural uniqueness allows for diverse applications in various fields of research and industry .

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